![molecular formula C9H5Br2F2N3 B6362080 3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-60-1](/img/structure/B6362080.png)
3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Modification
3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole is involved in various synthesis reactions. For instance, it reacts with NH-azoles to form diverse compounds, such as 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles (Khaliullin et al., 2014). Also, its derivatives, like dibromo-triazoles, have important applications in materials chemistry due to their functional properties (Yu et al., 2014).
Synthesis of Novel Compounds
The compound's derivatives are key in synthesizing novel compounds. For example, its reactions lead to the creation of new triazole and triazolothiadiazine derivatives with potential as antimicrobial agents (Kaplancikli et al., 2008). Similarly, 3,5-dibromo-1H-1,2,4-triazole is crucial in synthesizing 3,7-diaryl-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazines, showcasing its versatility in chemical synthesis (Aiwale & Dallavalle, 2012).
Antimicrobial and Anti-inflammatory Applications
Some derivatives have been synthesized and screened for antimicrobial activities, with some showing good or moderate activities against various microorganisms (Bektaş et al., 2007). Moreover, certain derivatives exhibit anti-inflammatory activity, highlighting the compound's potential in medicinal applications (Labanauskas et al., 2001).
Materials Science and Corrosion Inhibition
In materials science, certain derivatives are studied for their corrosion inhibition properties on mild steel in acidic media, demonstrating the compound's relevance in industrial applications (Lagrenée et al., 2002).
Energetic Materials and Propellants
The bond lengths of substituents in 1,2,4-triazoles, including derivatives of 3,5-dibromo-1H-1,2,4-triazole, influence their thermal stability, which is critical for their use as propellants and explosives in rocket fuels (Rao et al., 2016).
properties
IUPAC Name |
3,5-dibromo-1-[(3,5-difluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-6(12)3-7(13)2-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUIUOKZWRILHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

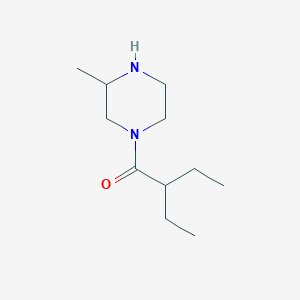
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)
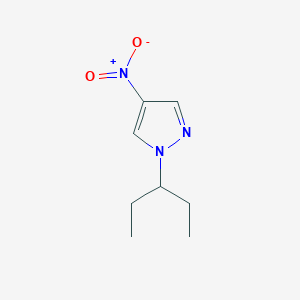


![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)
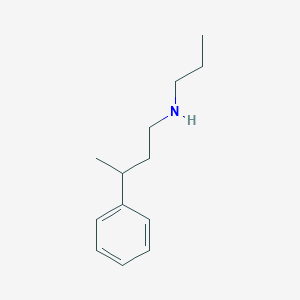
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)
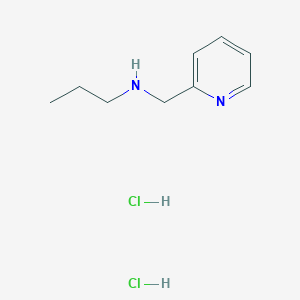
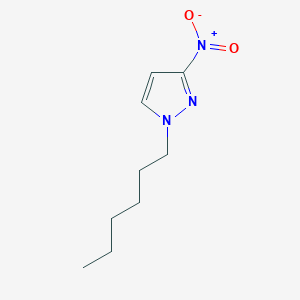
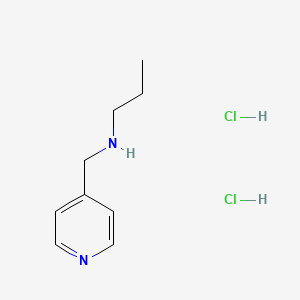
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)